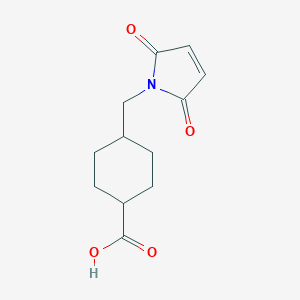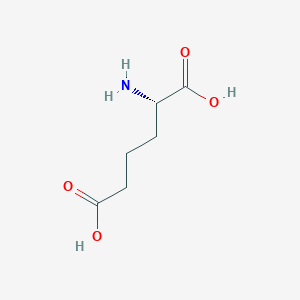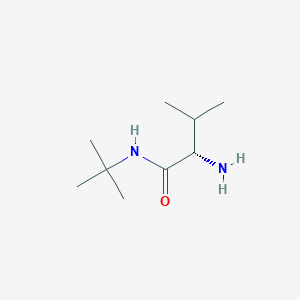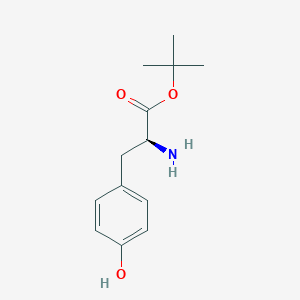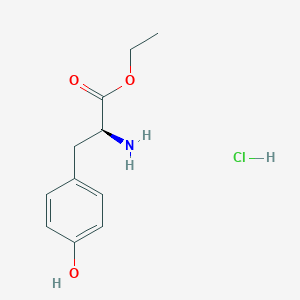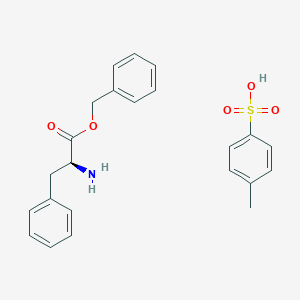
L-phenylalanine benzyl ester p-toluenesulfonate
描述
L-Phenylalanine benzyl ester p-toluenesulfonate (L-Phe-BEST) is an important intermediate in the synthesis of various drugs and other compounds. It is a useful reagent for the synthesis of peptides, peptidomimetics, and non-peptide molecules. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of L-Phe-BEST.
科学研究应用
L-phenylalanine benzyl ester p-toluenesulfonate has a variety of scientific research applications. It can be used as a substrate for the synthesis of peptides and peptidomimetics. It can also be used as an intermediate in the synthesis of non-peptide molecules. In addition, L-phenylalanine benzyl ester p-toluenesulfonate can be used to study the structure and function of peptides, peptidomimetics, and non-peptide molecules.
作用机制
L-phenylalanine benzyl ester p-toluenesulfonate is an intermediate in the synthesis of various compounds. The reaction of L-phenylalanine and benzyl ester p-toluenesulfonate in an alkaline environment proceeds via a nucleophilic substitution reaction between the amino group of L-phenylalanine and the ester group of benzyl ester p-toluenesulfonate. This reaction is catalyzed by a base such as sodium hydroxide.
生化和生理效应
The biochemical and physiological effects of L-phenylalanine benzyl ester p-toluenesulfonate are not yet fully understood. However, it is known that L-phenylalanine benzyl ester p-toluenesulfonate is an important intermediate in the synthesis of various drugs and other compounds, and it can be used as a substrate for the synthesis of peptides and peptidomimetics.
实验室实验的优点和局限性
The main advantages of using L-phenylalanine benzyl ester p-toluenesulfonate in laboratory experiments include its high water solubility and its ability to be used as a substrate for the synthesis of peptides and peptidomimetics. The main limitations include its relatively high cost, as well as its potential toxicity.
未来方向
The potential future directions for L-phenylalanine benzyl ester p-toluenesulfonate include its further use as a substrate for the synthesis of peptides and peptidomimetics, as well as its use as an intermediate in the synthesis of non-peptide molecules. Additionally, further research could be conducted to better understand the biochemical and physiological effects of L-phenylalanine benzyl ester p-toluenesulfonate and its potential toxicity. Finally, research could be conducted to develop new and more efficient synthesis methods for L-phenylalanine benzyl ester p-toluenesulfonate.
属性
IUPAC Name |
benzyl (2S)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZGBBIPWXUQST-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
962-39-0 (Parent) | |
| Record name | O-Benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |
CAS RN |
1738-78-9 | |
| Record name | L-Phenylalanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



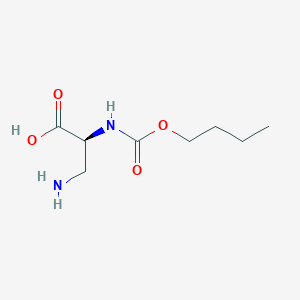
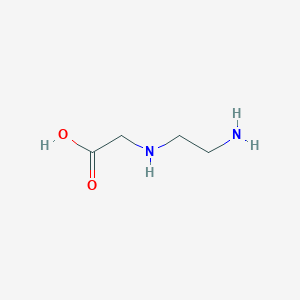
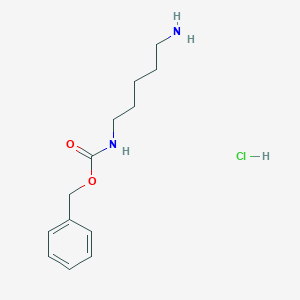
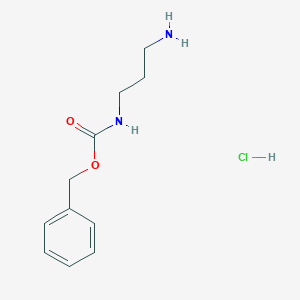
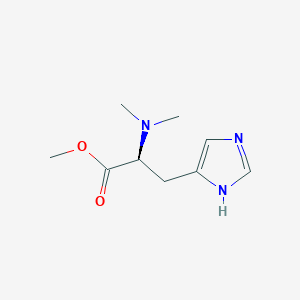
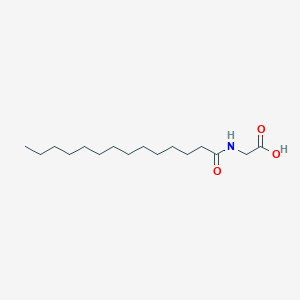
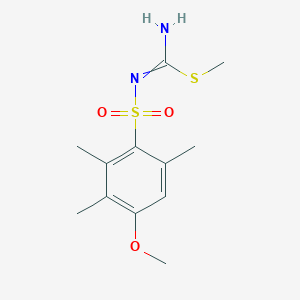
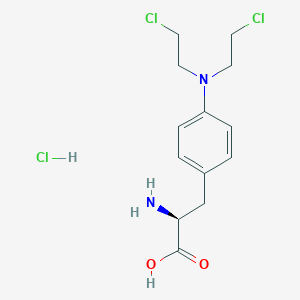
![(2R)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B554913.png)
